molecular formula C15H20N2O5 B8309856 Tert-butyl 3-(3-methyl-4-nitrophenoxy)azetidine-1-carboxylate

Tert-butyl 3-(3-methyl-4-nitrophenoxy)azetidine-1-carboxylate

Cat. No.: B8309856
M. Wt: 308.33 g/mol
InChI Key: SHPZKFGBAFQIRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(3-methyl-4-nitrophenoxy)azetidine-1-carboxylate is an organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-methyl-4-nitrophenoxy)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an alkyl halide, the azetidine ring can be formed under basic conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions. A suitable phenol derivative, such as 3-methyl-4-nitrophenol, can react with the azetidine intermediate to form the desired product.

    Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl groups to prevent unwanted reactions during subsequent steps. This is typically achieved using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amines.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate.

Major Products

    Reduction: Reduction of the nitro group yields the corresponding amine derivative.

    Substitution: Substitution reactions can yield a variety of phenoxy-substituted azetidines with different functional groups.

Scientific Research Applications

Tert-butyl 3-(3-methyl-4-nitrophenoxy)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-methyl-4-nitrophenoxy)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the azetidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate: Similar structure but lacks the methyl group on the phenoxy ring.

    Tert-butyl 3-(3-methylphenoxy)azetidine-1-carboxylate: Similar structure but lacks the nitro group on the phenoxy ring.

    Tert-butyl 3-(3-methyl-4-aminophenoxy)azetidine-1-carboxylate: Similar structure but has an amino group instead of a nitro group.

Uniqueness

Tert-butyl 3-(3-methyl-4-nitrophenoxy)azetidine-1-carboxylate is unique due to the presence of both the nitro and methyl groups on the phenoxy ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

tert-butyl 3-(3-methyl-4-nitrophenoxy)azetidine-1-carboxylate

InChI

InChI=1S/C15H20N2O5/c1-10-7-11(5-6-13(10)17(19)20)21-12-8-16(9-12)14(18)22-15(2,3)4/h5-7,12H,8-9H2,1-4H3

InChI Key

SHPZKFGBAFQIRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2CN(C2)C(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a dry flask, N-Boc-3-hydroxy-azetidine (9.8 g, 57 mmol) was dissolved in 200 mL of dry THF. The solution was cooled with an ice-water bath and sodium hydride (2.0 g, 83.mmol) was added in several portions. The suspension was stirred for an additional 0.5 hours, then 7.9 g of 2-nitro-5-fluorotoluene (7.9 g, 51 mmol) in 100 mL of dry THF was added dropwise. The solution was stirred overnight at room temperature. The THF was removed under vacuum and the residue was partitioned between ethyl acetate and water (100 mL each). The organic layer was collected and the aqueous layer was subsequently extracted twice with ethyl acetate. The combined organic layers were washed with 1 N HCl, water, saturated sodium bicarbonate and brine (50 mL each). The organic layer was dried over anhydrous sodium sulfate, concentrated. The residue was purified by silica gel column (EtOAc/Hexanes 1:19→1:4 gradient) to give 12.0 g (43 mmol, 84% yield) of the title compound, which was used directly in the next step. MS: 309 (M++1).
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
7.9 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
84%

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